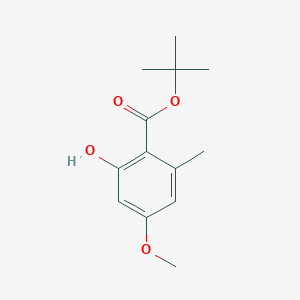
(7-Fluoronaphthalen-2-yl)methanetricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Fluoronaphthalen-2-yl)methanetricarbonitrile is a chemical compound that belongs to the class of organic compounds known as naphthalenes. These compounds contain a naphthalene moiety, which consists of two fused benzene rings. The presence of a fluorine atom and three cyano groups attached to the naphthalene ring makes this compound unique and potentially useful in various scientific applications .
Preparation Methods
The synthesis of (7-Fluoronaphthalen-2-yl)methanetricarbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
(7-Fluoronaphthalen-2-yl)methanetricarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(7-Fluoronaphthalen-2-yl)methanetricarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (7-Fluoronaphthalen-2-yl)methanetricarbonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and cyano groups allows it to form strong interactions with various biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
(7-Fluoronaphthalen-2-yl)methanetricarbonitrile can be compared with other similar compounds, such as:
7-Fluoronaphthalen-2-ol: This compound has a hydroxyl group instead of the cyano groups, making it less reactive in certain chemical reactions.
7-(Difluoro-Phosphono-Methyl)-Naphthalen-2-Yl-Difluoro-Methyl-Phosphonic Acid: This compound contains phosphonic acid groups, which can affect its chemical and biological properties.
The unique combination of the fluorine atom and cyano groups in this compound makes it distinct from these similar compounds and potentially more versatile in various applications.
Properties
CAS No. |
61653-15-4 |
|---|---|
Molecular Formula |
C14H6FN3 |
Molecular Weight |
235.22 g/mol |
IUPAC Name |
(7-fluoronaphthalen-2-yl)methanetricarbonitrile |
InChI |
InChI=1S/C14H6FN3/c15-13-4-2-10-1-3-12(5-11(10)6-13)14(7-16,8-17)9-18/h1-6H |
InChI Key |
VALRPKJEOVZHLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)F)C(C#N)(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(Diethoxyphosphoryl)(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14577819.png)

![Benzene, 1-[2,2-dichloro-1-(4-chlorophenyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B14577838.png)
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-D-alaninamide](/img/structure/B14577840.png)
![6-Methyl-4-[2-(1-phenylpropan-2-ylidene)hydrazinyl]pyridin-2(1H)-one](/img/structure/B14577843.png)




![N-(2-Hydroxyethyl)-N'-{[3-(trifluoromethyl)phenyl]methyl}thiourea](/img/structure/B14577872.png)



